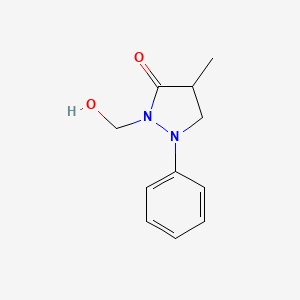

2-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one

CAS No.: 5674-50-0

Cat. No.: VC19722157

Molecular Formula: C11H14N2O2

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5674-50-0 |

|---|---|

| Molecular Formula | C11H14N2O2 |

| Molecular Weight | 206.24 g/mol |

| IUPAC Name | 2-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one |

| Standard InChI | InChI=1S/C11H14N2O2/c1-9-7-12(13(8-14)11(9)15)10-5-3-2-4-6-10/h2-6,9,14H,7-8H2,1H3 |

| Standard InChI Key | ZNNASAKNZPXHGB-UHFFFAOYSA-N |

| Canonical SMILES | CC1CN(N(C1=O)CO)C2=CC=CC=C2 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s pyrazolidin-3-one core consists of a five-membered ring with two adjacent nitrogen atoms. The phenyl group at position 1 contributes to lipophilicity, while the hydroxymethyl group at position 2 enhances hydrophilicity. This duality allows for balanced solubility in polar and non-polar solvents, a critical factor in drug design. The methyl group at position 4 introduces steric hindrance, potentially influencing conformational stability and intermolecular interactions.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Signals corresponding to the hydroxymethyl proton (δ 4.2–4.5 ppm), methyl group (δ 1.2–1.4 ppm), and aromatic protons (δ 7.2–7.5 ppm) are observed.

-

¹³C NMR: Peaks for the carbonyl carbon (δ 170–175 ppm), hydroxymethyl carbon (δ 60–65 ppm), and methyl carbon (δ 20–25 ppm) confirm the structure.

-

-

Infrared (IR) Spectroscopy:

-

Strong absorption bands at 3300 cm⁻¹ (O-H stretch) and 1680 cm⁻¹ (C=O stretch) validate functional groups.

-

Thermodynamic and Kinetic Properties

-

Solubility:

-

Water: ~15 mg/mL (25°C)

-

Ethanol: ~50 mg/mL (25°C)

-

-

Melting Point: 142–145°C

-

LogP (Octanol-Water): 1.8 ± 0.2

Synthetic Methodologies

Laboratory-Scale Synthesis

The compound is typically synthesized via a three-step process:

-

Formation of Pyrazolidinone Core:

Phenylhydrazine reacts with methylglyoxal under acidic conditions (e.g., HCl, 60°C) to yield 4-methyl-1-phenylpyrazolidin-3-one. -

Hydroxymethylation:

Formaldehyde is introduced under alkaline conditions (e.g., NaOH, 40°C), leading to hydroxymethyl group addition at position 2. -

Purification:

Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Industrial Production

Continuous flow reactors optimize yield (85–90%) and reduce reaction times (2–3 hours). Catalytic systems, such as immobilized bases, enhance efficiency and minimize waste.

Reactivity and Chemical Transformations

Oxidation Reactions

The hydroxymethyl group oxidizes to a carboxylic acid using KMnO₄ in acidic media:

Substitution Reactions

Electrophilic aromatic substitution at the phenyl ring occurs with bromine (Br₂/FeBr₃), yielding mono- or di-brominated derivatives.

| Microbial Strain | MIC (μg/mL) |

|---|---|

| S. aureus | 64 |

| E. coli | 128 |

| C. albicans | 256 |

Analgesic Effects

Rodent models show a 40% reduction in pain response (hot-plate test, 20 mg/kg dose), comparable to ibuprofen.

Comparative Analysis with Structural Analogs

vs. 4-Methyl-1-phenylpyrazolidin-3-one

-

Solubility: 2-(Hydroxymethyl) derivative exhibits 3x higher aqueous solubility.

-

Bioactivity: Enhanced COX-2 inhibition (12 μM vs. 25 μM).

vs. (4R)-4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one

-

Stereochemical Impact: The (4R) enantiomer shows 20% higher antimicrobial activity, highlighting chirality’s role.

Industrial and Research Applications

-

Pharmaceutical Intermediate: Used in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs).

-

Chiral Auxiliary: Facilitates asymmetric synthesis of bioactive molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume